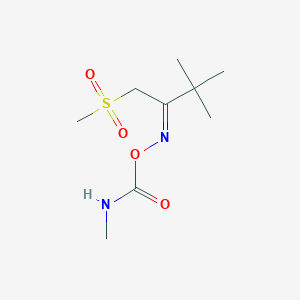

3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

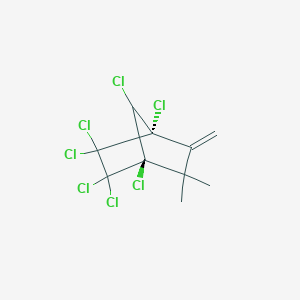

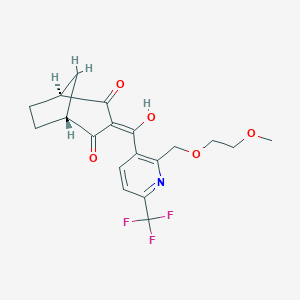

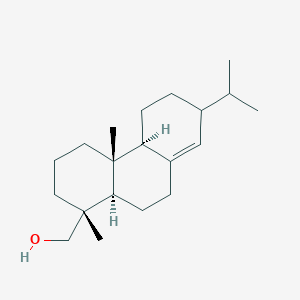

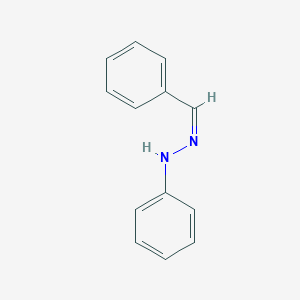

Molecular Structure Analysis

Molecular structure analysis often involves spectroscopic methods such as nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopies . These techniques can provide information about the types of bonds and functional groups present in the molecule.Chemical Reactions Analysis

Chemical reactions involving the compound can be studied using various techniques. For example, the oxidation of alcohols to ketones or aldehydes is a common reaction in organic chemistry .Aplicaciones Científicas De Investigación

Organic Synthesis and Chemical Properties

Oxetane Ring Utility in Drug Discovery : The oxetane ring, a feature in the structure of the compound, is significant in drug discovery as a bioisostere for the geminal dimethyl group and the carbonyl group. A method to access diverse 3-aminooxetanes is described through the reactivity of oxetan-3-tert-butylsulfinimine, which is structurally related to the compound (Hamzik & Brubaker, 2010).

Synthesis of Vinylsulfones and Vinylsulfonamides : The compound is related to vinylsulfones and vinylsulfonamides, which have broad biological activities and utility in synthetic organic chemistry. A protocol for the synthesis of low molecular weight representatives like 1-(methylsulfonyl)-1-propene is outlined, relevant to the understanding of the compound's synthesis and properties (Kharkov University Bulletin Chemical Series, 2020).

Chemical Reactions and Mechanisms

Mechanisms of Intramolecular Cyclization : The study of 3-sulfonyloxyimino-2-methyl-1-phenyl-1-butanones, closely related to the compound, reveals insights into the mechanisms of intramolecular cyclization under various conditions. This includes the reactivity of the ketone, enol, and enolate forms, offering a deeper understanding of the chemical behaviors of such compounds (Ning, Otani, & Ohwada, 2018).

Microwave-Assisted Cleavage of Oximes : The microwave-assisted cleavage of oximes, which can be structurally related to the compound , highlights an important chemical reaction process. This method converts oximes into their parent carbonyl compounds, which is relevant to understanding the reactivity of similar compounds (Khazaei & Manesh, 2005).

Atmospheric Chemistry

- Relevance in Atmospheric Chemistry : The study of dimethyl sulfide (DMS), which shares a similar sulfone group with the compound, provides insights into atmospheric chemistry, particularly in aerosol formation and cloud formation processes. The oxidation pathways and mechanisms of DMS in the atmosphere are important for understanding the environmental impact of similar organosulfur compounds (Mardyukov & Schreiner, 2018).

Mecanismo De Acción

Target of Action

It is known that similar compounds, such as sulfonamides, exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-tetrahydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance and folic acid synthesis .

Mode of Action

Sulfonamides, which share a similar functional group, are known to act as competitive antagonists and structural analogues of p-aminobenzoic acid (paba) in the synthesis of folic acid, which is essential for the further production of dna in bacteria .

Biochemical Pathways

It is known that the inhibition of folic acid synthesis by sulfonamides disrupts the production of dna in bacteria, affecting their growth and proliferation .

Pharmacokinetics

Oxidation of the S-methyl moiety is the primary reaction to yield the sulfoxide and sulfone .

Result of Action

The inhibition of folic acid synthesis by sulfonamides, which share a similar functional group, disrupts the production of dna in bacteria, affecting their growth and proliferation .

Action Environment

It is known that environmental conditions can significantly impact the effectiveness and stability of similar compounds .

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

It is known that Thiofanox sulfone is a metabolite of Thiofanox, which implies that it may interact with various enzymes, proteins, and other biomolecules in the biochemical reactions that lead to its formation and degradation .

Cellular Effects

Exposure to Thiofanox sulfone can pose health risks to humans, including potential toxic effects . This suggests that Thiofanox sulfone may have significant effects on various types of cells and cellular processes.

Temporal Effects in Laboratory Settings

It is known that Thiofanox sulfone is used as a reference material in residue analysis, which suggests that it may have long-term effects on cellular function observed in in vitro or in vivo studies .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime involves the conversion of 3,3-Dimethyl-2-butanone to the desired compound through a series of reactions.", "Starting Materials": [ "3,3-Dimethyl-2-butanone", "Methylsulfonyl chloride", "Sodium hydroxide", "Methylamine", "Carbon dioxide", "Hydroxylamine hydrochloride", "Sodium acetate", "Acetic anhydride" ], "Reaction": [ "Step 1: Conversion of 3,3-Dimethyl-2-butanone to 3,3-Dimethyl-2-butanone oxime using hydroxylamine hydrochloride and sodium acetate", "Step 2: Conversion of 3,3-Dimethyl-2-butanone oxime to 3,3-Dimethyl-1-(methylsulfonyl)-2-butanone oxime using methylsulfonyl chloride and sodium hydroxide", "Step 3: Conversion of 3,3-Dimethyl-1-(methylsulfonyl)-2-butanone oxime to 3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime using methylamine and carbon dioxide", "Step 4: Conversion of 3,3-Dimethyl-1-(methylsulfonyl)-2-butanone O-((methylamino)carbonyl)oxime to the desired compound using acetic anhydride" ] } | |

| 39184-59-3 | |

Fórmula molecular |

C9H18N2O4S |

Peso molecular |

250.32 g/mol |

Nombre IUPAC |

[(E)-(3,3-dimethyl-1-methylsulfonylbutan-2-ylidene)amino] N-methylcarbamate |

InChI |

InChI=1S/C9H18N2O4S/c1-9(2,3)7(6-16(5,13)14)11-15-8(12)10-4/h6H2,1-5H3,(H,10,12)/b11-7- |

Clave InChI |

PZOIECHFNQBYRT-XFFZJAGNSA-N |

SMILES isomérico |

CC(C)(C)/C(=N\OC(=O)NC)/CS(=O)(=O)C |

SMILES |

CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C |

SMILES canónico |

CC(C)(C)C(=NOC(=O)NC)CS(=O)(=O)C |

Pictogramas |

Acute Toxic |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

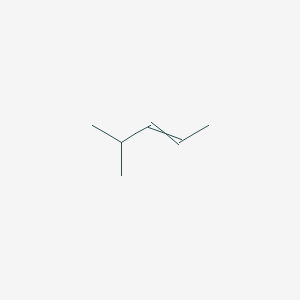

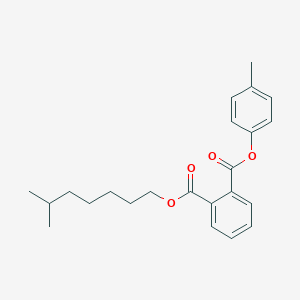

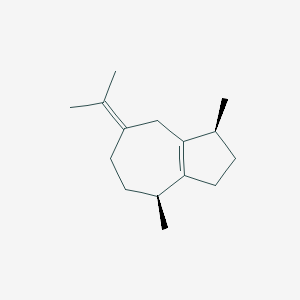

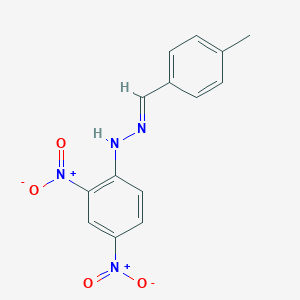

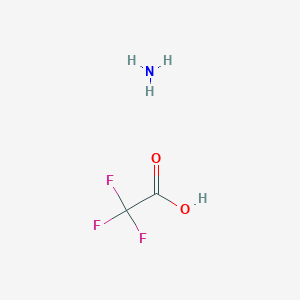

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.